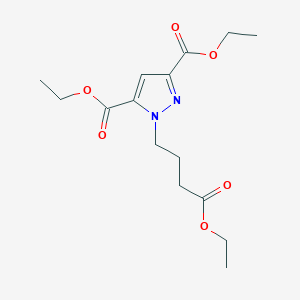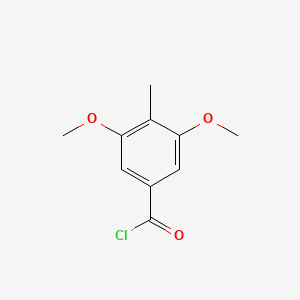
4-Chloro-2-methylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2. It is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 2-methylpyrimidine-5-carboxylic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-methylpyrimidine-5-carboxylic acid and 4-thio-2-methylpyrimidine-5-carboxylic acid.
Oxidation Reactions: Products include 4-chloro-2-formylpyrimidine-5-carboxylic acid.
Reduction Reactions: Products include 4-chloro-2-methylpyrimidine-5-methanol.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid
- 2-Methylpyrimidine-5-carboxylic acid
- 4-Chloro-5-methylpyrimidine-2-carboxylic acid
Uniqueness
4-Chloro-2-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the carboxylic acid group at the 5-position makes it a versatile intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
4-chloro-2-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYWNHCFAFXDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627511 |
Source


|
| Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-81-9 |
Source


|
| Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)


![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)






![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)
